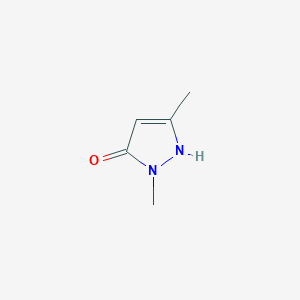

1,3-dimethyl-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPVQFCUIAKFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377598 | |

| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5203-77-0 | |

| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-dimethyl-1H-pyrazol-5-ol structure and synthesis

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-5-ol: Structure, Synthesis, and Applications

Introduction

This compound, also known by its tautomeric name 1,3-dimethyl-5-pyrazolone, is a heterocyclic organic compound that serves as a cornerstone in synthetic and medicinal chemistry. With the CAS Number 5203-77-0 and molecular formula C₅H₈N₂O, this pyrazole derivative is not merely a laboratory chemical but a versatile and highly valued building block for the creation of more complex molecular architectures.[1][2][3] Its significance lies in its role as a "privileged scaffold," a structural framework that is recurrent in a multitude of biologically active compounds.[1] Derivatives synthesized from this core have demonstrated a wide spectrum of therapeutic potential, including potent antimicrobial, anti-inflammatory, anticancer, and antidepressant activities, making it a focal point for researchers and professionals in drug development.[1][4][5]

This guide provides a comprehensive technical overview of this compound, delving into its nuanced structural characteristics, detailing a field-proven synthetic protocol with mechanistic insights, and exploring its reactivity and applications in modern drug discovery.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and inherent chemical properties of this compound is fundamental to its effective application in synthesis.

Tautomerism: A Duality of Structure and Reactivity

One of the most critical features of this compound is its existence in multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium involves proton migration between oxygen and nitrogen or carbon atoms. The three principal tautomers are the hydroxyl form (OH-form), the amino or imine form (NH-form), and the methylene form (CH-form).

This tautomeric equilibrium is not static; it is dynamically influenced by the surrounding chemical environment, particularly the solvent.[1] This dynamic nature is pivotal as it dictates the molecule's reactivity. For instance, reactions involving the hydroxyl group occur from the OH-form, while condensation reactions at the 4-position, such as the Knoevenagel condensation, proceed via the CH-form's active methylene group.[1]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 5203-77-0 | [2] |

| Molecular Formula | C₅H₈N₂O | [2] |

| Molecular Weight | 112.13 g/mol | [2][6] |

| IUPAC Name | 2,5-dimethyl-1H-pyrazol-3-one | [6] |

| Synonyms | 5-Hydroxy-1,3-dimethylpyrazole, 1,3-Dimethyl-5-pyrazolone | [2][6] |

| Physical Form | White to yellow to brown solid | |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [2] |

| LogP | 0.43412 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Part 2: Synthesis of this compound

The most robust and widely adopted method for synthesizing pyrazolones is the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine derivative. For this compound, the specific reactants are ethyl acetoacetate and methylhydrazine.[7]

Mechanistic Insights

The causality behind this synthetic choice rests on the differential reactivity of the electrophilic centers in ethyl acetoacetate and the nucleophilic centers in methylhydrazine.

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen of methylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate. This step is favored over an attack on the ester carbonyl due to the greater partial positive charge on the ketone carbon.

-

Hydrazone Formation: The resulting tetrahedral intermediate rapidly eliminates a molecule of water to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The crucial ring-forming step involves an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the ester carbonyl carbon.

-

Aromatization/Tautomerization: The cyclic intermediate then eliminates a molecule of ethanol. The final product, this compound, is formed after tautomerization to the more stable pyrazolone form. The entire process is an elegant example of a condensation-cyclization cascade.[7]

Field-Proven Experimental Protocol

This protocol is designed to be self-validating, with clear steps and controls to ensure high yield and purity. Yields for this reaction are consistently reported in the range of 66-100%.[7]

Reagents and Materials:

-

Ethyl acetoacetate

-

Methylhydrazine (or methylhydrazine sulfate)

-

Solvent: Absolute Ethanol or Methanol[7]

-

Apparatus: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Step-by-Step Procedure:

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath on a magnetic stirrer.

-

Initial Charge: Add ethyl acetoacetate (1 equivalent) and absolute ethanol (approx. 2-3 mL per gram of ethyl acetoacetate) to the flask. Begin stirring and allow the solution to cool to 0-5 °C.

-

Reagent Addition (Critical Step): Slowly add methylhydrazine (1 equivalent) dropwise to the cooled solution via the dropping funnel over 30-45 minutes. Causality: The initial reaction is exothermic. A slow, controlled addition at low temperature is crucial to prevent side reactions and ensure the selective formation of the desired hydrazone intermediate.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.[7] Maintain reflux for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product will typically crystallize out of the solution.

-

Purification: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Part 3: Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its multiple reactive sites, which allow for diverse chemical transformations.

Key Chemical Reactions

-

Alkylation and Acylation: The hydroxyl group of the OH-tautomer readily undergoes nucleophilic substitution. For example, treatment with alkyl halides in the presence of a base yields 5-alkoxy-1,3-dimethyl-1H-pyrazole derivatives.[1]

-

Knoevenagel Condensation: The active methylene group at the C4 position (in the CH-tautomer) is a key site for C-C bond formation, readily reacting with aldehydes and ketones to build more complex molecular scaffolds.[1]

-

Formation of Fused Heterocycles: The compound is a precursor for synthesizing fused bicyclic systems, such as pyrazolo[3,4-b]pyrazines and pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry.[1]

Prominence in Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs.[1][4] Derivatives of this compound are actively being investigated for a range of therapeutic applications, underpinned by promising preclinical data.

-

Antimicrobial Agents: Novel compounds synthesized from this pyrazole have demonstrated potent antibacterial activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity against Aspergillus niger.[1] Some derivatives exhibit minimum inhibitory concentration (MIC) values as low as 4 µg/mL, comparable or superior to standard antibiotics like ciprofloxacin.[1]

-

Mechanism of Action: Molecular docking studies suggest these antimicrobial effects may arise from the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR) in bacteria or N-myristoyltransferase (NMT) in fungi.[1]

-

Broad Therapeutic Scope: Beyond antimicrobials, the pyrazole scaffold is integral to drugs for inflammation, cancer, depression, and obesity, highlighting the vast potential for developing new chemical entities from the this compound core.[1]

Safety Information

As a laboratory chemical, this compound must be handled with appropriate care. It is classified as a hazardous substance.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

-

Use: This product is intended for research and development purposes only and is not for human or veterinary use.[1]

Conclusion

This compound is a molecule of profound strategic importance in organic synthesis and drug discovery. Its fascinating tautomeric nature dictates its reactivity, which can be harnessed for a variety of chemical transformations. The well-established and efficient synthesis from ethyl acetoacetate and methylhydrazine makes it readily accessible. As a privileged scaffold, it continues to serve as a valuable starting point for the design and discovery of novel therapeutic agents, promising to address unmet needs in areas from infectious diseases to oncology.

References

-

CAS No : 5203-77-0 | Product Name : this compound | Pharmaffiliates. [Link]

-

This compound | C5H8N2O | CID 2766847 - PubChem. [Link]

-

This compound (C5H8N2O) - PubChemLite. [Link]

- CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google P

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone - Indian Academy of Sciences. [Link]

-

Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols - ResearchGate. [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f - ResearchGate. [Link]

-

1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | CID 520721 - PubChem. [Link]

-

Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s - Organic Chemistry Research. [Link]

-

Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One - Bangladesh Journals Online. [Link]

-

Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - MDPI. [Link]

-

Synthesis of Pyrazolone Derivatives and their Biological Activities - International Journal of ChemTech Research. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles - Journal of the Serbian Chemical Society. [Link]

-

(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions - ResearchGate. [Link]

-

On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - MDPI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]

-

General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). - ResearchGate. [Link]

Sources

- 1. This compound|Supplier [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

Physical and chemical properties of 1,3-dimethyl-1H-pyrazol-5-ol

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-5-ol: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No: 5203-77-0) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its unique structural features, particularly its capacity for tautomerism, govern its reactivity and make it a versatile scaffold for the development of novel therapeutic agents and complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, explores its reactivity through key transformations, details standardized experimental protocols, and discusses its role as a privileged structure in drug discovery.

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole ring is a well-established pharmacophore found in a wide array of therapeutic agents, demonstrating efficacy across anti-inflammatory, antimicrobial, anticancer, and antidepressant applications.[1] this compound serves as a foundational building block within this chemical class. Its strategic methylation at the N1 and C3 positions influences its electronic properties and steric profile, while the hydroxyl group at the C5 position provides a crucial handle for a variety of chemical modifications. Understanding the fundamental properties of this molecule is paramount for researchers aiming to leverage its synthetic potential, particularly in the design of new antimicrobial agents where its derivatives have shown potent activity against resistant bacterial and fungal strains.[1]

Physicochemical Properties

The physical and chemical properties of a molecule are critical determinants of its behavior in both biological and chemical systems. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles in drug development and dictate the choice of reaction conditions in synthesis.

Structural and General Properties

| Property | Value | Source |

| CAS Number | 5203-77-0 | [2][3] |

| Molecular Formula | C₅H₈N₂O | [2][3] |

| Molecular Weight | 112.13 g/mol | [2][3] |

| IUPAC Name | 2,5-dimethyl-1H-pyrazol-3-one | [2] |

| Synonyms | 1,3-Dimethyl-5-hydroxypyrazole, 1,3-Dimethylpyrazole-5-one | [2] |

| Physical Form | White to yellow to brown solid | |

| InChI Key | JXPVQFCUIAKFLT-UHFFFAOYSA-N | [2] |

Computed Properties for Drug Development

These computed values are essential for in-silico modeling and initial ADME-Tox screening in drug discovery pipelines.

| Property | Value | Significance | Source |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | Predicts drug transport properties (e.g., cell permeability). | [3] |

| LogP (Octanol-Water Partition Coeff.) | 0.43412 | Measures lipophilicity, affecting absorption and distribution. | [3] |

| Hydrogen Bond Acceptors | 3 | Influences binding interactions with biological targets. | [3] |

| Hydrogen Bond Donors | 1 | Influences binding interactions and solubility. | [3] |

| Rotatable Bonds | 0 | Relates to conformational flexibility and binding entropy. | [3] |

Chemical Reactivity and Tautomerism

The chemical behavior of this compound is dominated by the interplay of its aromatic pyrazole core, the reactive hydroxyl group, and its existence in multiple tautomeric forms.

The Critical Role of Tautomerism

A key characteristic of pyrazol-5-ones is their ability to exist in different tautomeric forms. This equilibrium is highly dependent on the solvent environment and significantly impacts the molecule's reactivity, determining whether it behaves as a nucleophile at oxygen, nitrogen, or carbon.[1] The three principal tautomers are the hydroxyl (OH), methylene (CH), and imine (NH) forms.

Caption: Tautomeric equilibrium of this compound.

The predominance of a specific tautomer dictates the outcome of subsequent reactions. For instance, reactions targeting the hydroxyl group are favored when the OH-form is the major species in solution.

Key Synthetic Transformations

The reactivity of this compound makes it a valuable intermediate. Below is a workflow illustrating its primary reaction pathways.

Caption: Key reaction pathways of this compound.

-

Alkylation and Acylation: The hydroxyl group readily undergoes nucleophilic substitution. Alkylation with agents like methyl iodide or ethyl bromide in the presence of a strong base (e.g., sodium hydride) yields 5-alkoxy-1,3-dimethyl-1H-pyrazole derivatives.[1] Similarly, acylation with acyl chlorides produces the corresponding esters. These reactions are fundamental for modifying the molecule's lipophilicity and steric bulk.

-

Oxidation: Controlled oxidation, for example using hydrogen peroxide, converts the hydroxyl group to a ketone, forming 1,3-dimethyl-1H-pyrazole-5-one.[1] This transformation is crucial as the resulting pyrazolone core has a different reactivity profile.

-

Condensation Reactions: The active methylene group in the CH-tautomer can participate in Knoevenagel condensation reactions with aldehydes and ketones, serving as a powerful method for carbon-carbon bond formation and the synthesis of more complex heterocyclic systems.[1]

Experimental Protocols

Adherence to validated protocols is essential for reproducibility and scientific integrity. The following sections provide step-by-step methodologies for key procedures.

Protocol: Synthesis of 5-Alkoxy-1,3-dimethyl-1H-pyrazole (General Alkylation)

This protocol is based on established methods for the O-alkylation of pyrazol-5-ols.[1]

Objective: To introduce an alkyl group onto the C5 oxygen atom.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Alkyl halide (e.g., ethyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 15 minutes.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60–80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 5-alkoxy-1,3-dimethyl-1H-pyrazole.

Protocol: Determination of Acid Dissociation Constant (pKa)

The pKa value is critical for understanding the ionization state of the molecule at a given pH, which affects its solubility and biological activity. A standard potentiometric titration method is described.

Objective: To determine the pKa of the hydroxyl group.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric acid (HCl)

-

Standardized 0.1 M Sodium hydroxide (NaOH)

-

Deionized, degassed water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like ethanol may be required if water solubility is low.

-

Initial pH: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Record the initial pH.

-

Titration: Begin titrating with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.1 mL).

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue additions well past the expected equivalence point.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of maximum slope) from the first derivative of the curve (ΔpH/ΔV).

-

The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized.

-

According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the compound.

-

Safety and Handling

This compound is classified as a hazardous chemical.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple heterocyclic molecule; it is a synthetically versatile platform with proven relevance in modern drug discovery. Its value is rooted in a combination of its stable pyrazole core, its capacity for tautomerism, and a highly reactive hydroxyl group that serves as a gateway to diverse chemical modifications. For researchers and drug development professionals, a thorough understanding of its physicochemical properties and reactivity is the key to unlocking its full potential in the creation of next-generation therapeutics and complex molecular architectures.

References

-

This compound | C5H8N2O | CID 2766847 - PubChem. [Link]

Sources

An In-Depth Technical Guide to the Tautomeric Forms of 1,3-Dimethyl-1H-pyrazol-5-ol

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Dynamic Nature of a Privileged Scaffold

The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents across a spectrum of applications, including anti-inflammatory, anticancer, and antidepressant drugs.[1] The reactivity and biological interactions of these molecules are profoundly influenced by a subtle yet critical phenomenon: tautomerism. For 1,3-dimethyl-1H-pyrazol-5-ol, also known as 1,3-dimethyl-5-pyrazolone, this dynamic equilibrium between its different structural forms is not merely an academic curiosity but a pivotal factor governing its synthetic utility and pharmacological profile. This guide provides an in-depth exploration of the tautomeric landscape of this versatile compound, grounded in spectroscopic evidence and synthetic protocols, to empower researchers in harnessing its full potential.

The Tautomeric Trinity: Unveiling the Three Faces of this compound

This compound can exist in three principal tautomeric forms, arising from the migration of a proton. These are the hydroxyl (OH), methylene (CH), and imino (NH) forms. The equilibrium between these tautomers is a delicate balance, readily influenced by the surrounding chemical environment, most notably the solvent.[1][2]

The relative stability of these forms is dictated by factors such as aromaticity, conjugation, and solvation. The OH-form possesses an aromatic pyrazole ring, lending it considerable stability. The CH-form contains a methylene group at the 4-position, while the NH-form features an imine-like nitrogen within the ring. Understanding the predominant form in a given medium is crucial for predicting reaction outcomes and molecular interactions.

Deciphering the Tautomeric Code: A Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the tautomeric composition of this compound in solution. The chemical shifts of the protons and carbons in the pyrazole ring are highly sensitive to the electronic environment, which changes significantly between the different tautomeric forms.

Insights from ¹H and ¹³C NMR Spectroscopy

The solvent plays a determinative role in which tautomer predominates. In non-polar solvents like chloroform (CDCl₃), the CH-form is the major species observed. In contrast, polar aprotic solvents such as dimethyl sulfoxide (DMSO-d₆) promote the existence of all three tautomers in a dynamic equilibrium, with the OH-form being the most abundant.[3]

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Tautomers of this compound.

| Tautomer | Solvent | Nucleus | C3-CH₃ | N1-CH₃ | C4-H/CH₂ | C3 | C4 | C5 |

| CH-form | CDCl₃ | ¹H | 2.04 (s) | 3.22 (s) | 3.13 (s) | - | - | - |

| ¹³C | 16.9 | 31.0 | - | 155.6 | 41.4 | 172.3 | ||

| OH-form (major) | DMSO-d₆ | ¹³C | - | ~162 | ~90 | ~155 | ||

| CH-form (minor) | DMSO-d₆ | ¹³C | - | ~156 | ~40 | ~171 | ||

| NH-form (minor) | DMSO-d₆ | ¹³C | - | ~165 | ~95 | ~158 |

Note: Precise chemical shifts for the methyl and methine/methylene protons of the minor tautomers in DMSO-d₆ are often difficult to resolve due to rapid exchange. The ¹³C chemical shifts in DMSO-d₆ are approximate values inferred from the study by Fakhraian and Nafari, where the presence of all three forms was confirmed.[3]

The predominance of the CH-form in CDCl₃ is clearly indicated by the singlet at 3.13 ppm in the ¹H NMR spectrum, corresponding to the two protons of the CH₂ group at the C4 position.[3] The corresponding ¹³C NMR spectrum shows the C4 signal at a characteristic upfield chemical shift of 41.4 ppm.[3]

In DMSO-d₆, the situation is more complex. The presence of the OH, CH, and NH forms in a ratio of approximately 81:13:6, respectively, has been reported.[3] This equilibrium is evident in the ¹³C NMR spectrum, which displays distinct sets of signals for each tautomer. The aromatic OH-form is characterized by a C4 signal at around 90 ppm, while the C5 bearing the hydroxyl group appears at approximately 155 ppm. The minor CH and NH forms show their own characteristic chemical shifts, reflecting their different electronic structures.

Synthesis and Experimental Protocols

A robust and scalable synthesis of 1,3-dimethyl-5-pyrazolone is essential for its widespread application. A highly efficient, solvent-free method involves the direct reaction of ethyl acetoacetate with methyl hydrazine.[3]

Protocol: Solvent-Free Synthesis of 1,3-Dimethyl-5-pyrazolone

This protocol is adapted from the work of Fakhraian and Nafari (2021).[3]

Materials:

-

Ethyl acetoacetate

-

Methyl hydrazine

-

100 mL round-bottom flask

-

Magnetic stirrer

-

Ice-water bath

-

Heating mantle or oil bath

-

Rotary evaporator

-

Diethyl ether

Procedure:

-

Place ethyl acetoacetate (28.1 mL, 0.22 mol) into a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add methyl hydrazine (10.5 mL, 0.20 mol) dropwise to the cooled ethyl acetoacetate with continuous stirring at a rate of approximately 1 mL/min.

-

After the addition is complete, securely cap the flask.

-

Heat the reaction mixture to 80 °C and maintain for 1 hour.

-

Increase the temperature to 90 °C and continue heating for an additional 30 minutes.

-

After the reaction is complete, remove the excess water, ethanol, and unreacted ethyl acetoacetate under reduced pressure using a rotary evaporator.

-

Wash the resulting solid residue with diethyl ether to yield 1,3-dimethyl-5-pyrazolone as a pale brown solid.

Yield: Approximately 100% (22.4 g).[3]

Protocol: Spectroscopic Characterization of Tautomers

To investigate the tautomeric equilibrium, the following general protocol can be employed.

Materials:

-

Synthesized 1,3-dimethyl-5-pyrazolone

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

-

UV-Vis spectrometer

-

IR spectrometer

Procedure:

-

NMR Sample Preparation: Prepare NMR samples by dissolving a small amount of the synthesized 1,3-dimethyl-5-pyrazolone in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

NMR Analysis: Acquire ¹H and ¹³C NMR spectra for each sample. Analyze the chemical shifts and integration of the signals to identify the present tautomeric forms and their relative ratios.

-

UV-Vis Analysis: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol). Record the UV-Vis absorption spectra to observe shifts in the absorption maxima, which can be indicative of changes in the predominant tautomeric form.[4]

-

IR Analysis: Record the IR spectrum of the solid compound (e.g., as a KBr pellet) and, if possible, in solution using an appropriate solvent and cell. Analyze the vibrational frequencies, paying close attention to the C=O, O-H, and N-H stretching regions to gain insights into the tautomeric structure in the solid state and in solution.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is a function of several interconnected factors, providing a means to control the dominant species for specific applications.

-

Solvent Polarity and Hydrogen Bonding Capacity: As demonstrated by the NMR data, the solvent environment is a primary determinant of the tautomeric preference. Non-polar, aprotic solvents like CDCl₃ favor the less polar CH-form.[3] Polar, protic, and hydrogen-bond accepting solvents like DMSO-d₆ and water stabilize the more polar OH and NH forms through hydrogen bonding.[2]

-

Substituents: While the focus of this guide is the 1,3-dimethyl derivative, it is noteworthy that the electronic nature of substituents on the pyrazole ring can significantly influence the tautomeric equilibrium. Electron-donating groups tend to favor the CH form, while electron-withdrawing groups can shift the equilibrium towards the OH or NH forms.

-

pH: The acidity or basicity of the medium can also affect the tautomeric equilibrium. In acidic conditions, protonation of the pyrazole ring can occur, while in basic media, deprotonation of the OH or NH groups can lead to the formation of an anionic species, further complicating the tautomeric landscape.

Conclusion and Future Directions

The tautomerism of this compound is a clear demonstration of the structural dynamism inherent in many heterocyclic systems. A thorough understanding of the interplay between the OH, CH, and NH forms, and the factors that govern their equilibrium, is paramount for the rational design of synthetic routes and the development of novel pharmaceuticals. The provided spectroscopic data and experimental protocols offer a solid foundation for researchers to confidently navigate the chemistry of this important scaffold.

Future research in this area could focus on a more quantitative analysis of the tautomeric equilibrium in a wider range of solvents using advanced NMR techniques. Furthermore, computational studies at higher levels of theory could provide deeper insights into the thermodynamics and kinetics of the tautomeric interconversion, paving the way for a more predictive understanding of the behavior of this and related pyrazolone systems.

References

-

Fakhraian, H., & Nafari, Y. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(2), 40. [Link]

-

Chapkanov, A., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications, 54(1), 69-75. [Link]

-

Katritzky, A. R., et al. (2010). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 41(33). [Link]

-

Fakhraian, H. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. ResearchGate. [Link]

Sources

Spectroscopic Profile of 1,3-Dimethyl-1H-pyrazol-5-ol and its Tautomers: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-dimethyl-1H-pyrazol-5-ol (CAS No. 5203-77-0), a key heterocyclic building block in medicinal chemistry and drug development. A critical aspect of this molecule's characterization is its existence in a tautomeric equilibrium with 2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 2749-59-9). This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, primarily focusing on the more stable keto-tautomer, which is the form predominantly observed under standard analytical conditions. The causality behind experimental choices and the interpretation of spectral features are discussed to provide researchers with a definitive reference for this compound.

Introduction: The Significance of Tautomerism

This compound is a versatile pyrazole derivative. However, its chemical identity is nuanced by prototropic tautomerism, an equilibrium between isomers that differ in the location of a proton. For this molecule, the equilibrium primarily involves the hydroxy form (this compound, the "enol" form) and the more stable keto form (2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one, the "keto" or "CH" form).[1][2]

The predominant tautomer is highly dependent on the solvent environment.[2] Non-polar solvents like chloroform (CDCl₃) favor the keto form, whereas polar aprotic solvents like dimethyl sulfoxide (DMSO) can increase the proportion of the enol form.[2] This phenomenon is the single most important factor in interpreting the spectroscopic data, as the two forms present distinctly different spectral signatures. This guide will focus on the characterization of the keto form, for which extensive and verifiable data is available.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for identifying the predominant tautomeric form in solution. The analysis presented here is based on data for the keto form, 2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one, acquired in a non-polar solvent.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound (CAS No. 2749-59-9) in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal reference standard (0.00 ppm).

-

Instrumentation: Data is acquired on a standard FT-NMR spectrometer. For ¹H NMR, a frequency of 90 MHz or higher is sufficient. For ¹³C NMR, a frequency of 22.5 MHz or higher is used.

-

Acquisition: Standard pulse sequences are used for both ¹H and ¹³C acquisitions. ¹³C spectra are typically acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon.

¹H NMR Spectral Data (CDCl₃)

The proton NMR spectrum of the keto tautomer is characterized by three distinct singlet signals, consistent with its symmetrical structure which lacks adjacent, non-equivalent protons that would lead to spin-spin coupling.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.23 | Singlet | 2H | Methylene protons (-CH₂-) at C4 |

| 3.13 | Singlet | 3H | N-Methyl protons (N-CH₃) at N2 |

| 2.13 | Singlet | 3H | C-Methyl protons (C-CH₃) at C5 |

| Source: Spectral Database for Organic Compounds (SDBS) |

Interpretation: The most telling signal is the singlet at 3.23 ppm , integrating to two protons. This is characteristic of the isolated methylene group (CH₂) at the C4 position of the pyrazolone ring, providing unequivocal evidence for the keto tautomer's presence. The sharp singlets at 3.13 ppm and 2.13 ppm correspond to the N-methyl and C-methyl groups, respectively. Their singlet nature confirms the absence of adjacent protons.

¹³C NMR Spectral Data (CDCl₃)

The ¹³C NMR spectrum provides further structural confirmation, most notably through the presence of a carbonyl carbon signal in the downfield region.

| Chemical Shift (δ) ppm | Assignment |

| 171.19 | Carbonyl carbon (C=O) at C3 |

| 154.51 | Olefinic carbon (C=N) at C5 |

| 43.19 | Methylene carbon (-CH₂-) at C4 |

| 34.80 | N-Methyl carbon (N-CH₃) at N2 |

| 15.65 | C-Methyl carbon (C-CH₃) at C5 |

| Source: Spectral Database for Organic Compounds (SDBS) |

Interpretation: The signal at 171.19 ppm is unambiguously assigned to the carbonyl carbon (C3), a hallmark of the keto tautomer. The olefinic carbon at C5, part of the C=N double bond, resonates at 154.51 ppm . The aliphatic carbons appear upfield, with the methylene carbon (C4) at 43.19 ppm and the two methyl groups at 34.80 ppm (N-CH₃) and 15.65 ppm (C-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying functional groups and can easily distinguish between the keto and enol tautomers. The analysis of the solid-state (KBr pellet) spectrum corresponds to the keto form.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A potassium bromide (KBr) pellet is prepared by finely grinding ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2926 | Medium | C-H Stretch (aliphatic CH₃, CH₂) |

| 1678 | Strong | C=O Stretch (carbonyl) |

| 1499 | Strong | C=N Stretch |

| 1410 | Medium | C-H Bend (CH₂) |

| 1051 | Strong | C-N Stretch |

| Source: Spectral Database for Organic Compounds (SDBS) |

Interpretation: The most diagnostic absorption is the strong, sharp peak at 1678 cm⁻¹ , which is a classic carbonyl (C=O) stretching frequency. Its presence is definitive proof of the keto tautomer in the solid state. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the lack of an O-H group from the enol tautomer. Other key peaks include the C=N stretch at 1499 cm⁻¹ and various C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its molecular formula and structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is used.

-

Instrumentation: A magnetic sector or quadrupole mass spectrometer is employed.

-

Analysis: The instrument is set to scan a mass-to-charge (m/z) range, typically from 40 to 200 amu.

MS Spectral Data (EI)

The mass spectrum is consistent with the molecular formula C₅H₈N₂O (Molecular Weight: 112.13 g/mol ).

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | 100 | [M]⁺ (Molecular Ion) |

| 69 | 55 | [M - HNCO]⁺ |

| 54 | 40 | [C₃H₄N]⁺ |

| 42 | 80 | [CH₃CNH]⁺ or [C₂H₂O]⁺ |

| Source: Spectral Database for Organic Compounds (SDBS), NIST Chemistry WebBook[3] |

Interpretation and Fragmentation Pathway: The base peak in the spectrum is the molecular ion [M]⁺ at m/z 112 , confirming the molecular weight of the compound. A prominent fragmentation pathway involves the loss of isocyanic acid (HNCO, 43 Da) via a retro-Diels-Alder-type cleavage of the pyrazolone ring, resulting in the significant peak at m/z 69 . Further fragmentation leads to smaller ions, such as the one observed at m/z 42 .

Caption: Proposed EI-MS fragmentation pathway.

Conclusion

The spectroscopic characterization of this compound is fundamentally a study of its predominant tautomer, 2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one. NMR spectroscopy in CDCl₃ clearly shows the presence of a CH₂ group and the absence of an OH proton, while IR spectroscopy confirms a strong carbonyl absorption. Mass spectrometry corroborates the molecular weight and reveals a characteristic fragmentation pattern. For researchers and drug development professionals, understanding this tautomeric equilibrium is paramount for accurate structural elucidation, reaction planning, and interpretation of biological activity assays. The data and protocols presented in this guide serve as a validated, authoritative reference for this purpose.

References

-

NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H8N2O). Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS No. 1530: 2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Solubility Profile of 1,3-dimethyl-1H-pyrazol-5-ol: A Guide for Researchers

An In-Depth Technical Guide for Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

1,3-dimethyl-1H-pyrazol-5-ol is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its utility as a scaffold for novel therapeutic agents, particularly in antimicrobial research, makes a thorough understanding of its physicochemical properties essential.[1] Solubility, a critical parameter in drug development, dictates everything from reaction conditions in synthesis to bioavailability in formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework, a detailed experimental protocol for its determination, and insights into the underlying molecular forces governing its behavior.

Introduction: The Significance of this compound

This compound (CAS No: 5203-77-0, Molecular Weight: 112.13 g/mol ) is a pyrazole derivative recognized for its role in the synthesis of complex molecular architectures.[1][2][3] The pyrazole moiety is a well-established pharmacophore present in a wide array of approved drugs, including anti-inflammatory, anticancer, and antidepressant agents.[1] Derivatives of this specific compound have demonstrated promising antibacterial and antifungal activity, making its solubility characteristics a key consideration for formulation and delivery studies.[1]

A critical feature of this molecule is its capacity to exist in different tautomeric forms (the -ol, -one, and zwitterionic forms), an equilibrium that is highly influenced by the solvent environment.[1] This tautomerism, coupled with its molecular structure, directly impacts its solubility and reactivity, making a detailed study of its behavior in different solvents a prerequisite for its effective application.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is dictated by its molecular structure, polarity, and ability to form intermolecular bonds with the solvent. The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[4][5]

Molecular Structure Analysis:

-

Polarity: The presence of a hydroxyl (-OH) group and two nitrogen atoms in the pyrazole ring introduces significant polarity. The molecule possesses both hydrogen bond donors (the -OH group) and acceptors (the nitrogen atoms and the oxygen atom).[2]

-

Tautomerism: The compound can exist in equilibrium between the this compound and 1,3-dimethyl-1H-pyrazole-5-one forms. The keto-enol tautomerism is highly solvent-dependent. Polar protic solvents can stabilize the -ol form through hydrogen bonding, while aprotic solvents might favor the -one form. This dynamic equilibrium is central to its solubility profile.

-

LogP: The predicted LogP (octanol-water partition coefficient) is approximately 0.43, suggesting a relatively hydrophilic character.[2]

Based on these features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The molecule can form strong hydrogen bonds with the solvent via its -OH group and ring nitrogens. The small carbon backbone (5 carbons) does not present significant steric hindrance.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Solvents can act as hydrogen bond acceptors. Dipole-dipole interactions will be significant. DMF is noted as a solvent for reactions involving this compound.[1][6] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity of the pyrazole core is incompatible with nonpolar solvents. Intermolecular forces between solute-solvent would be weak van der Waals forces.[4] |

| Aqueous Acid | 5% HCl | High | The pyrazole ring nitrogens can be protonated, forming a highly soluble salt. This is a characteristic of organic bases.[7] |

| Aqueous Base | 5% NaOH | High | The hydroxyl group is weakly acidic and can be deprotonated by a strong base to form a soluble phenoxide-like salt.[7] |

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The following section outlines a robust, self-validating protocol for the quantitative determination of solubility using the isothermal equilibrium method.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to characterizing the solubility of an unknown or poorly characterized compound like this compound.

Caption: A logical workflow for the qualitative and quantitative assessment of solubility.

Protocol: Isothermal Equilibrium Solubility Determination

This protocol ensures that the solvent is fully saturated and that equilibrium has been reached, providing trustworthy and reproducible data.

1. Materials and Reagents:

-

This compound (Purity ≥97%)[2]

-

Selected solvents (HPLC grade or equivalent)

-

Thermostatic shaker/incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)[8][9]

2. Step-by-Step Methodology:

-

Preparation: Set the thermostatic shaker to the desired temperature (e.g., 25 °C).

-

Sample Addition: Add an excess amount of solid this compound to several vials, ensuring a significant amount of undissolved solid will remain at equilibrium. The excess solid is critical for ensuring saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker. Agitate the vials at a constant speed for a predetermined time (e.g., 24-48 hours). A preliminary time-course study is recommended to determine the point at which equilibrium is reached (i.e., when the concentration of the solute in solution no longer increases).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow undissolved solids to settle. This step is crucial to avoid contamination of the saturated solution.

-

Sample Withdrawal and Filtration: Carefully withdraw a supernatant aliquot from the clear region of the solution using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This removes any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.[8]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

-

Validation: Repeat the experiment at least in triplicate to ensure the precision and accuracy of the results.

Experimental Workflow Diagram

Caption: Step-by-step workflow for quantitative solubility determination.

Factors Influencing Solubility

-

Temperature: For most solids, solubility increases with temperature. This relationship should be determined experimentally if the compound is intended for use in processes with variable temperature ranges.

-

pH: As predicted, the solubility of this compound is expected to be highly pH-dependent. Its amphoteric nature—acting as a base at the ring nitrogens and an acid at the hydroxyl group—means its solubility will be lowest at its isoelectric point and increase significantly in both acidic and basic solutions.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can lead to different measured solubilities. The thermodynamically most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

Conclusion

This compound exhibits a solubility profile characteristic of a small, polar organic molecule with both hydrogen bond donating and accepting capabilities. It is predicted to be highly soluble in polar protic solvents and aqueous acidic/basic solutions, with limited solubility in nonpolar media. This guide provides both a theoretical framework for understanding this behavior and a robust experimental protocol for its precise quantification. For drug development professionals, this knowledge is fundamental for designing efficient synthetic routes, developing stable formulations, and ultimately, ensuring the therapeutic efficacy of novel agents derived from this important scaffold.

References

- Benchchem. (n.d.). This compound | Supplier.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemicalBook. (2025). 1,3-Dimethyl-1H-pyrazol-5-amine | 3524-32-1.

- ChemScene. (n.d.). This compound | 5203-77-0.

- National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. PubMed Central (PMC).

- Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.

- Google Patents. (n.d.). CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Japan International Cooperation Agency. (n.d.). III Analytical Methods.

- Sigma-Aldrich. (n.d.). This compound | 5203-77-0.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Benchchem. (n.d.). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- SpringerLink. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.

- Pharmaffiliates. (n.d.). CAS No : 5203-77-0 | Product Name : this compound.

- Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. WebAssign.

- Analytical and Bioanalytical Chemistry Research. (2024). Simultaneous Spectrophotometric Quantification of 2-Nitrophenol and 4-Nitrophenol in Binay Mixtures Based on Partial Least - Regular Article.

- PubChem. (n.d.). 1,3-Dimethyl-1H-pyrazol-5-amine. National Center for Biotechnology Information.

Sources

- 1. This compound|Supplier [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. chem.ws [chem.ws]

- 6. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. analchemres.org [analchemres.org]

The Pyrazole Scaffold: A Keystone in Modern Drug Discovery

An In-depth Technical Guide to its Diverse Biological Activities

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of derivatives with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the core therapeutic applications of pyrazole derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the key mechanisms of action, from the well-established cyclooxygenase-2 (COX-2) inhibition in anti-inflammatory agents to the multi-faceted kinase inhibition in oncology. This guide moves beyond a simple catalog of activities, offering detailed, field-proven experimental protocols for evaluating these effects, complete with the causal logic behind methodological choices. By integrating mechanistic pathways, validated in vitro and in vivo assays, and structure-activity relationship insights, this document serves as a comprehensive resource for harnessing the full therapeutic potential of the pyrazole core.

Introduction: The Pyrazole Core - A Versatile Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone of heterocyclic chemistry, prized for its synthetic tractability and its ability to engage in a wide range of biological interactions.[1] Its stability and the capacity for substitution at multiple positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal foundation for drug design.[2]

Historically, the therapeutic journey of pyrazoles began with the synthesis of Antipyrine in 1884, an early analgesic and antipyretic.[3] This lineage continued with drugs like Phenylbutazone, used for inflammatory conditions.[4] However, the modern era of pyrazole-based drugs was arguably defined by the discovery of Celecoxib, a selective COX-2 inhibitor that highlighted the scaffold's potential for creating highly targeted therapies with improved safety profiles.[3] This guide will delve into the major therapeutic areas where pyrazole derivatives have made a significant impact, including inflammation, cancer, microbial infections, and neurological disorders.[5][6]

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Pyrazole derivatives are renowned for their potent anti-inflammatory effects, primarily achieved through the inhibition of enzymes central to the inflammatory cascade.[7]

Mechanism of Action: Selective COX-2 Inhibition

The most prominent mechanism for the anti-inflammatory action of pyrazoles is the selective inhibition of cyclooxygenase-2 (COX-2).[3] Both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin precursors.[8] While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and platelet function, COX-2 is an inducible enzyme, upregulated at sites of inflammation where it mediates pain and swelling.[8][9]

Non-selective NSAIDs like ibuprofen inhibit both isoforms, leading to a risk of gastrointestinal side effects.[9] Pyrazole derivatives, such as the diaryl-substituted Celecoxib , possess a sulfonamide side chain that binds to a specific hydrophilic pocket near the active site of COX-2, an interaction not possible with the more constricted COX-1 active site.[9][10] This selective inhibition blocks the production of pro-inflammatory prostaglandins (like PGE2) without disrupting the homeostatic functions of COX-1, thereby reducing inflammation with a lower risk of gastric ulcers.[10][11][12]

Caption: Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib.

Beyond COX-2: Inhibition of p38 MAP Kinase

Another critical target for pyrazole-based anti-inflammatory drugs is the p38 mitogen-activated protein (MAP) kinase.[13] p38 MAPK is a serine/threonine kinase that plays a pivotal role in regulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Certain N-pyrazole, N'-aryl urea derivatives have been shown to be potent inhibitors of p38.[14] These inhibitors bind to a domain distinct from the ATP-binding site, stabilizing a conformation of the kinase that is incompatible with ATP binding and thus preventing its catalytic activity.[13] This mechanism offers an alternative strategy for controlling inflammation, particularly in chronic conditions like rheumatoid arthritis.

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole derivatives.

In Vivo Evaluation: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping and Baseline Measurement: Animals are fasted overnight before the experiment. The initial volume of the right hind paw (V₀) of each rat is measured using a plethysmometer.[15] Animals are divided into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).[15]

-

Compound Administration: The test pyrazole derivative or control is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[15] This timing allows for absorption and attainment of peak plasma concentrations.

-

Induction of Edema: Inflammation is induced by a subplantar injection of 0.1 mL of 1% w/v carrageenan solution into the right hind paw of each rat.[16][17]

-

Causality: Carrageenan induces a biphasic inflammatory response. The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is mediated by prostaglandins and involves neutrophil infiltration.[15] This allows for the characterization of compounds acting on different inflammatory pathways.

-

-

Paw Volume Measurement: The paw volume (Vₜ) is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18]

-

Data Analysis: The percentage increase in paw volume is calculated as [(Vₜ - V₀) / V₀] * 100. The percentage inhibition of edema for each treated group compared to the control group is then calculated as [1 - (ΔV_treated / ΔV_control)] * 100, where ΔV is the mean increase in paw volume.

-

Self-Validation: The positive control (Indomethacin) must show significant inhibition, particularly in the late phase, validating the model's sensitivity to prostaglandin synthesis inhibitors.[15] The vehicle control group must show a characteristic time-dependent increase in paw volume, peaking around 3-4 hours.[18]

-

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.

| Compound Type | Target(s) | In vivo Efficacy (Edema Reduction) | Reference |

| 3,5-diarylpyrazoles | COX-2 | 75% | [3] |

| pyrazole-thiazole hybrid | COX-2 / 5-LOX | 75% | [3] |

| 1,3,4-trisubstituted pyrazoles | COX-2 | ~84% | [4] |

| Pyrazole benzonitriles | Not specified | High, comparable to Diclofenac | [7] |

Anticancer Activity: A Multi-pronged Attack on Tumor Progression

The pyrazole scaffold is a key feature in numerous anticancer agents, particularly those designed as kinase inhibitors.[1] These compounds interfere with signaling pathways that control cell proliferation, survival, and angiogenesis.[19]

Mechanism of Action: Kinase Inhibition

3.1.1 Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle CDKs are serine/threonine kinases that regulate the progression of the cell cycle.[20] Their dysregulation is a hallmark of many cancers.[21] Pyrazole-based compounds have been developed as potent inhibitors of CDK2 and the CDK4/6 complex.[20][22] By blocking the activity of these kinases, they prevent the phosphorylation of key substrates (like the retinoblastoma protein, Rb), leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis.[22][23] Several pyrazole derivatives have shown potent CDK2 inhibition with IC₅₀ values in the low micromolar to nanomolar range.[22][24]

3.1.2 Receptor Tyrosine Kinases (RTKs): Blocking Angiogenesis and Proliferation RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are crucial for tumor growth.[25] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[26] EGFR activation drives cell proliferation and survival. Pyrazole derivatives have been successfully designed as potent dual inhibitors of EGFR and VEGFR-2.[25] By blocking the ATP-binding sites of these kinases, they inhibit downstream signaling, thereby suppressing tumor growth, angiogenesis, and metastasis.[25][26]

Caption: Inhibition of RTK signaling by pyrazole-based kinase inhibitors.

Experimental Protocols for Anticancer Evaluation

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the pyrazole derivative (typically in a serial dilution) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.

-

-

Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

-

Self-Validation: The positive control must yield a consistent and potent IC₅₀ value. The dose-response curve for the test compound should be sigmoidal, demonstrating a concentration-dependent effect.

-

| Pyrazole Derivative | Target(s) | Cell Line | IC₅₀ (µM) | Reference |

| Fused Pyrazole 3 | EGFR | HepG2 | 0.06 | [25] |

| Fused Pyrazole 9 | VEGFR-2 | HepG2 | 0.22 | [25] |

| Pyrazole Derivative 4 | CDK2 | HCT-116 | 3.82 | [22] |

| Pyrazole Derivative 9 | CDK2 | - | 0.96 | [22] |

| Quinoxaline-Pyrazole 13 | VEGFR-2 | HCT-116 | 0.045 | [26] |

| Pyrazole Derivative 6h | VEGFR-2 | HT-29 | 2.36 | [27] |

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[28]

Evaluation Protocol: Broth Microdilution for MIC

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][30]

Experimental Protocol: Broth Microdilution

-

Prepare Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: The test pyrazole compound is serially diluted (two-fold) in the wells of a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria, no compound) and a negative control (medium, no bacteria) are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C.[29]

-

Determine MIC: The MIC is read as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.[30]

-

Self-Validation: The positive control wells must show clear turbidity, and the negative control wells must remain clear. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel to ensure the bacterial strain is susceptible and the assay is performing correctly.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Neurological and Metabolic Activities

Anticonvulsant Activity

Certain pyrazole derivatives have shown significant potential as anticonvulsant agents for the treatment of epilepsy.[31][32] While mechanisms are still being fully elucidated, they are thought to involve the modulation of neuronal ion channels or neurotransmitter systems.

Evaluation Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[31]

-

Animal Preparation & Dosing: Mice are administered the test pyrazole compound, a vehicle control, or a standard drug (e.g., Phenytoin) via i.p. or p.o. route.

-

Induction of Seizure: After a set pre-treatment time (e.g., 30-60 minutes), a brief electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal or ear-clip electrodes.

-

Observation: The animal is observed for the presence or absence of the tonic hind-limb extension phase of the seizure.

-

Endpoint: Protection is defined as the abolition of the tonic hind-limb extension. The results are often used to determine an ED₅₀ (the dose that protects 50% of the animals).[31]

CB1 Receptor Antagonism (Anti-obesity)

The pyrazole derivative Rimonabant was the first selective cannabinoid CB1 receptor antagonist developed for treating obesity.[33] The endocannabinoid system is involved in regulating appetite and energy balance.[34] CB1 receptors, located in the central nervous system and peripheral tissues, promote appetite when activated.[35] Rimonabant acts as an inverse agonist, binding to the CB1 receptor and blocking its activation by endocannabinoids, which leads to decreased appetite and food intake.[35][36] Although withdrawn from the market due to psychiatric side effects, Rimonabant demonstrated the therapeutic potential of targeting this pathway with pyrazole-based structures.[35][36]

Caption: Mechanism of CB1 receptor antagonism by Rimonabant for appetite suppression.

Challenges and Future Directions

Despite the immense success of the pyrazole scaffold, challenges remain. Issues such as poor aqueous solubility, potential hepatotoxicity, and off-target effects require careful consideration during the drug design process.[3] Furthermore, the emergence of drug resistance, particularly in oncology and infectious diseases, necessitates continuous innovation.

The future of pyrazole derivatives in medicine is bright. Their structural versatility makes them ideal candidates for incorporation into novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and covalent inhibitors. Continued exploration of structure-activity relationships, aided by computational modeling and advanced synthetic techniques, will undoubtedly unlock new generations of pyrazole-based drugs with enhanced potency, selectivity, and safety.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

-

Celecoxib - Wikipedia. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. [Link]

-

Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed. [Link]

-

"Review on Biological Activities of Pyrazole Derivatives" | Journal of Chemical Health Risks. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. [Link]

-

What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. [Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong Lab. [Link]

-

Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]

-

Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. [Link]

-

New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers - PubMed. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

-

Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). [Link]

-

New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]

-

Antimicrobial Susceptibility Testing - Apec.org. [Link]

-